molecular formula C15H29N3 B2940802 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine CAS No. 1802999-98-9

3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine

Cat. No. B2940802
CAS RN: 1802999-98-9
M. Wt: 251.418
InChI Key: WPONFPKTLIYYFJ-UHFFFAOYSA-N
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Description

3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine is a chemical compound with the molecular formula C15H29N3 and a molecular weight of 251.41 . It is also known by its synonyms, which include 1-Cyclopropene-1,2-diamine, 3-imino-N1,N1,N2,N2-tetrakis(1-methylethyl)- .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the sources retrieved .

Scientific Research Applications

Nucleophilic Substitution and Coordination Chemistry

  • Studies have shown the synthesis and characterization of complexes involving imino compounds, revealing insights into nucleophilic substitution reactions and coordination chemistry. For example, investigations into the structure and spectroscopic properties of copper(I) complexes with bidentate iminopyridine ligands highlight the impact of ligand structure on metal coordination environments (Massa et al., 2009).

Metal-Organic Frameworks and Catalysis

  • Research into metal-organic frameworks (MOFs) and catalysis often explores the use of imino compounds as ligands. Such studies contribute to the development of catalysts for chemical transformations, including hydrogenation and polymerization processes. For instance, enantiopure bis(imino)pyridine cobalt complexes have been synthesized for asymmetric alkene hydrogenation, demonstrating the potential of imino compounds in enantioselective catalysis (Monfette et al., 2012).

Magnetic and Electronic Properties

  • The magnetic and electronic properties of coordination compounds featuring imino groups are of significant interest for materials science. Studies on tetranuclear Ni(II) and Co(II) Schiff-base complexes, for example, explore their zero-field single-molecule magnet (SMM) behavior, contributing to the understanding of magnetic interactions in molecular systems (Němec et al., 2017).

Structural Chemistry and Ligand Design

  • The design and synthesis of novel ligands based on imino compounds are central to advancing coordination chemistry and catalysis. The structural versatility of imino ligands allows for the creation of complexes with tailored properties for specific applications, as seen in the synthesis of polydentate nitrogen ligands for use in ethylene polymerization (Barbaro et al., 2007).

Safety and Hazards

A Safety Data Sheet for 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine is available . This document provides information about the hazards of the compound, safe handling practices, and emergency procedures. For detailed safety information, it is recommended to refer to this document.

properties

IUPAC Name

3-imino-1-N,1-N,2-N,2-N-tetra(propan-2-yl)cyclopropene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3/c1-9(2)17(10(3)4)14-13(16)15(14)18(11(5)6)12(7)8/h9-12,16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPONFPKTLIYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=C(C1=N)N(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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